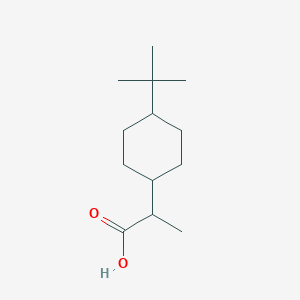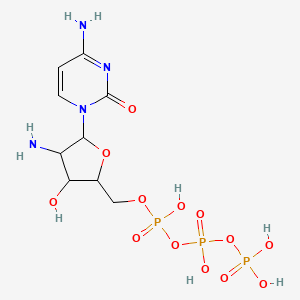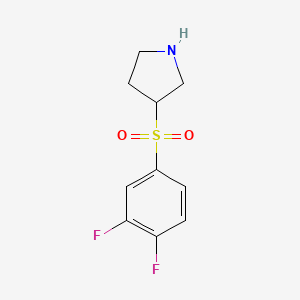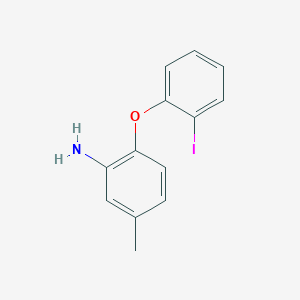
2-Ethoxy-4-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-ethylaniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, featuring an ethoxy group at the second position and an ethyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-ethylaniline typically involves the following steps:
Nitration of Ethylbenzene: Ethylbenzene is nitrated to produce 4-nitroethylbenzene.
Reduction: The nitro group in 4-nitroethylbenzene is reduced to an amino group, yielding 4-ethylaniline.
Ethoxylation: 4-ethylaniline undergoes ethoxylation, where an ethoxy group is introduced at the ortho position relative to the amino group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation for the reduction step and utilizes specific catalysts and solvents to optimize yield and purity. The ethoxylation step may involve the use of ethylating agents under controlled temperature and pressure conditions to ensure selective substitution.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can further modify the amino group, potentially leading to the formation of secondary or tertiary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
2-Ethoxy-4-ethylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds, particularly those with analgesic or anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to undergo polymerization and cross-linking reactions.
Mechanism of Action
The mechanism by which 2-Ethoxy-4-ethylaniline exerts its effects depends on its specific application:
Chemical Reactions: Acts as a nucleophile in substitution reactions, where the amino group can donate electrons to electrophilic centers.
Biological Activity: If incorporated into pharmaceutical compounds, it may interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
2-Methoxy-4-ethylaniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethoxy-4-ethylaniline is unique due to the specific positioning of its ethoxy and ethyl groups, which can influence its reactivity and interaction with other molecules. This distinct structure can lead to different physical and chemical properties compared to its analogs, making it valuable for specific applications in synthesis and material science.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-ethoxy-4-ethylaniline |
InChI |
InChI=1S/C10H15NO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
ORBJVPIUUGBWPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide](/img/structure/B12082900.png)




![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)







